molecular formula C15H14O2 B186190 4-Methoxy-4'-methylbenzophenone CAS No. 23886-71-7

4-Methoxy-4'-methylbenzophenone

Cat. No.: B186190
CAS No.: 23886-71-7
M. Wt: 226.27 g/mol
InChI Key: IHMWJDNMIIEDDN-UHFFFAOYSA-N
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Description

4-Methoxy-4’-methylbenzophenone is an organic compound with the molecular formula C15H14O2. It is a derivative of benzophenone, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene rings. This compound is commonly used in various industrial applications, including as a photoinitiator in polymer chemistry and as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-4’-methylbenzophenone can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of 4-methoxybenzoyl chloride with 4-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of 4-Methoxy-4’-methylbenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-4’-methylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Mechanism of Action

4-MMBP is structurally similar to other benzophenones, which are known for their ability to absorb ultraviolet (UV) radiation. The compound's molecular structure allows it to act as a UV filter , effectively dissipating harmful UV rays and preventing damage to biological tissues and materials. The primary mechanisms through which it operates include:

  • Absorption of UV Radiation : 4-MMBP absorbs UV light, reducing the risk of skin damage and photodegradation of materials.
  • Photoinitiation : It acts as a photoinitiator in polymerization processes, generating free radicals upon UV exposure that initiate the curing of resins and coatings.

Chemistry

4-MMBP is utilized extensively in polymer chemistry as a photoinitiator for UV-curable coatings, inks, and adhesives. Its ability to initiate polymerization reactions upon UV exposure makes it invaluable in producing durable materials.

Application Details
PhotoinitiatorInitiates polymerization in UV-curable systems.
Chemical IntermediateServes as a precursor in synthesizing other organic compounds.

Biology

In biological research, 4-MMBP has been investigated for its potential as a photosensitizer in photodynamic therapy (PDT). PDT utilizes light-sensitive compounds to generate reactive oxygen species that can selectively destroy cancer cells.

  • Case Study : A study examined the efficacy of 4-MMBP in inducing apoptosis in cancer cell lines when activated by specific wavelengths of light. Results indicated significant cell death compared to controls, highlighting its potential therapeutic applications .

Medicine

The compound is being explored for its role in synthesizing pharmaceutical intermediates, particularly those targeting glycation-related diseases such as diabetes.

  • Antiglycation Activity : Research on derivatives of 4-MMBP showed promising antiglycation effects with IC50 values indicating potential for drug development aimed at inhibiting protein glycation .

Industrial Applications

In industrial contexts, 4-MMBP finds utility in various formulations:

  • UV Absorber : Commonly used in cosmetics and personal care products to protect against UV radiation.
  • Photostabilizer : Enhances the stability of plastics and coatings against UV-induced degradation.
  • Electronics : Employed in the production of photoresists for microfabrication processes.
Industrial Use Description
CosmeticsActs as a UV filter in sunscreens and skincare products.
PlasticsPrevents degradation and maintains mechanical properties under sunlight.
ElectronicsUsed in photoresists for PCB manufacturing and lithography processes.

Environmental Considerations

The effectiveness of 4-MMBP as a UV filter can be influenced by environmental factors such as sunlight intensity and temperature. Studies suggest that its stability and performance may vary under different conditions, necessitating careful formulation considerations .

Mechanism of Action

The mechanism of action of 4-Methoxy-4’-methylbenzophenone involves its ability to absorb UV light and generate reactive species. Upon UV irradiation, the compound undergoes a photochemical reaction, leading to the formation of free radicals. These radicals initiate the polymerization process in photoinitiated polymerization reactions. The methoxy and methyl groups enhance the compound’s stability and reactivity, making it an effective photoinitiator .

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-4’-methylbenzophenone is unique due to the presence of both methoxy and methyl groups, which enhance its photochemical reactivity and stability. This makes it particularly valuable in applications requiring efficient UV absorption and radical generation .

Biological Activity

4-Methoxy-4'-methylbenzophenone (CAS No. 23886-71-7) is an organic compound belonging to the benzophenone family, characterized by its unique structure that includes a methoxy group and a methyl group attached to the aromatic rings. This compound has garnered attention for its potential biological activities, including antimicrobial properties, photostability, and its role in various applications ranging from cosmetics to pharmaceuticals.

  • Molecular Formula : C₁₅H₁₄O₂
  • Molecular Weight : 226.27 g/mol
  • Melting Point : 88-89 °C
  • Chemical Structure : The compound features a benzophenone structure, which consists of two aromatic rings linked by a carbonyl group.

Biological Activity Overview

Research into the biological activity of this compound has revealed several noteworthy properties:

  • Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial effects against various strains of bacteria and fungi. It has been investigated for its potential use as an antimicrobial agent in cosmetic formulations and other applications.
  • Photostability : As a UV filter, this compound demonstrates significant stability under UV light exposure, making it suitable for use in sunscreens and other products designed to protect the skin from harmful UV radiation .
  • Irritant Properties : While it has beneficial applications, the compound can also act as an irritant, necessitating careful formulation in consumer products to mitigate adverse reactions .

The biological activity of this compound is attributed to its ability to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. The photochemical properties of the benzophenone core allow it to generate reactive oxygen species (ROS) upon UV exposure, potentially modulating various cellular processes.

Antimicrobial Studies

A series of studies have been conducted to evaluate the antimicrobial efficacy of this compound:

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansEffective

These findings suggest that this compound could be a valuable ingredient in formulations targeting microbial contamination.

Photostability Research

Research on the photostability of this compound indicates that it maintains its protective properties even after prolonged UV exposure:

Study Condition Findings Reference
UV Exposure (750 W/m² for 1 hour)Minimal degradation observed
Long-term exposure (72 hours)High stability maintained

These results highlight the compound's suitability for use in sun protection products.

Case Study 1: Application in Sunscreens

A formulation study assessed the incorporation of this compound in sunscreen products. The results demonstrated effective UV absorption capabilities while maintaining skin compatibility, underscoring its potential as a safe and effective sunscreen agent.

Case Study 2: Antimicrobial Formulation

In a comparative study, this compound was evaluated against conventional antimicrobial agents in cosmetic formulations. The results indicated comparable or superior efficacy against specific pathogens, suggesting its viability as a natural preservative alternative.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Methoxy-4'-methylbenzophenone, and how can reaction conditions be optimized?

The synthesis of this compound typically employs Friedel-Crafts acylation or nucleophilic aromatic substitution. For example, coupling 4-methoxybenzoyl chloride with toluene derivatives under Lewis acid catalysis (e.g., AlCl₃) can yield the target compound. Optimization involves adjusting stoichiometry, reaction temperature (typically 80–120°C), and solvent polarity (e.g., dichloromethane or nitrobenzene). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to achieve >95% purity .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on spectroscopic techniques:

  • NMR : ¹H NMR shows distinct signals for methoxy (~δ 3.8 ppm) and methyl groups (~δ 2.4 ppm). Aromatic protons split into characteristic doublets (J ≈ 8.5 Hz) due to para-substitution .
  • IR : Strong carbonyl stretching (~1660 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) bands confirm functional groups .
  • Mass Spectrometry : Molecular ion peak at m/z 226.27 (C₁₅H₁₄O₂) aligns with theoretical molecular weight .

Q. What are the key physicochemical properties of this compound?

  • Melting Point : 58–63°C (pure crystalline form) .
  • Solubility : Lipophilic (soluble in dichloromethane, THF; sparingly soluble in water).
  • Stability : Photostable under UV light but prone to oxidation in acidic conditions .

Advanced Research Questions

Q. How does this compound function in photopolymerization, and what factors influence its efficiency?

As a photoinitiator, the compound generates free radicals upon UV irradiation (~365 nm), initiating polymerization. Efficiency depends on:

  • Substituent Effects : Electron-donating methoxy groups enhance absorption cross-section.
  • Co-initiators : Amines (e.g., triethanolamine) synergize by donating hydrogen atoms, accelerating radical formation .
  • Solvent Polarity : Polar solvents stabilize charge-transfer intermediates, improving quantum yield .

Q. How can discrepancies in reported antimicrobial activity data for benzophenone derivatives be resolved?

Contradictory antimicrobial results may arise from:

  • Test Strains : Gram-positive bacteria (e.g., S. aureus) often show higher susceptibility due to cell wall permeability differences.
  • Concentration Gradients : MIC (Minimum Inhibitory Concentration) assays require precise dilution protocols to avoid false negatives.
  • Synergistic Effects : Co-administration with adjuvants (e.g., efflux pump inhibitors) can enhance activity .

Q. What strategies improve the photodynamic therapy (PDT) efficacy of this compound?

  • Nanocarrier Encapsulation : Liposomal formulations increase bioavailability and target specificity.
  • ROS Modulation : Optimizing light dose (J/cm²) and wavelength maximizes singlet oxygen (¹O₂) generation.
  • Structure-Activity Relationships (SAR) : Introducing electron-withdrawing groups (e.g., -NO₂) at specific positions enhances intersystem crossing efficiency .

Q. Methodological Considerations

Q. How to design a kinetic study for nucleophilic substitution reactions involving this compound?

  • Reaction Monitoring : Use HPLC or GC-MS to track reactant consumption/product formation over time.
  • Rate Constants : Apply pseudo-first-order kinetics under excess nucleophile conditions.
  • Activation Parameters : Calculate ΔG‡ via Eyring plots using rate data at multiple temperatures .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Matrix Effects : Plasma proteins can interfere with LC-MS/MS detection; mitigate via solid-phase extraction (C18 columns).
  • Limit of Detection (LOD) : Achieve sub-ppm sensitivity using MRM (Multiple Reaction Monitoring) modes .

Q. Comparative Data

PropertyThis compound4-MethoxybenzophenoneBenzophenone
Molecular Weight (g/mol) 226.27212.24182.22
Melting Point (°C) 58–6345–5048–51
UV λmax (nm) 280–290270–280252–260
Antimicrobial MIC (μg/mL) 12.5–25 (S. aureus)>50N/A

Properties

IUPAC Name

(4-methoxyphenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-3-5-12(6-4-11)15(16)13-7-9-14(17-2)10-8-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMWJDNMIIEDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178586
Record name Benzophenone, 4-methoxy-4'-methyl-
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Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23886-71-7
Record name 4-Methoxy-4′-methylbenzophenone
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Record name Benzophenone, 4-methoxy-4'-methyl-
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Record name 23886-71-7
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Record name Benzophenone, 4-methoxy-4'-methyl-
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Record name (4-methoxyphenyl)(4-methylphenyl)methanone
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Synthesis routes and methods I

Procedure details

Hafnium (IV) trifluoromethanesulfonate (5.15 g), anisole (1.08 g) and para-toluic acid (1.36 g) were refluxed together in 125 mL chlorobenzene with azeotropic removal of the upper water layer (inverse Dean-Stark apparatus). After 3 hours, the mixture was cooled and extracted with 2×25 mL water, then 2×25 mL saturated sodium bicarbonate solution. The organic layer was dried using anhydrous sodium sulfate, filtered, then concentrated down in vacuo to give crude 4-methoxy-4′-methylbenzophenone (0.20 g, 9% yield) as a colored crystalline solid. The aqueous layer was concentrated in vacuo to give 4.41 g of a damp, white solid.
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Synthesis routes and methods II

Procedure details

Praseodymium (III) trifluoromethanesulfonate (1.18 g as a wet solid), trifluoromethanesulfonic acid (0.30 g), anisole (2.38 g) and para-toluic acid (2.72 g) were refluxed together in 175 mL toluene with azeotropic removal of the lower water layer (Dean-Stark apparatus). After 22 hours, the mixture was cooled and extracted with 3×25 mL water, then by 2×25 mL saturated sodium bicarbonate solution. The organic layer was dried using anhydrous sodium sulfate, filtered, then concentrated down in vacuo to give crude 4-methoxy-4′-methylbenzophenone (2.7 g, 60% yield) as a cream-colored crystalline solid.
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Synthesis routes and methods III

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In like manner to Example 8, anisole and para-toluic acid were reacted together (4 hour reflux) in chlorobenzene in the presence of ytterbium (III) trifluoromethanesulfonate hydrate, to give crude 4-methoxy-4′-methylbenzophenone (0.15 g, 7% yield).
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Synthesis routes and methods IV

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Synthesis routes and methods V

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4-methyl-4'methoxybenzophenone was prepared from anisole and p-toluoyl chloride using the procedure described in Comparative Example 2. The resulting ketone was converted to the propargyl alcohol and then reacted with 2-naphthol as in Comparative Example 2 to produce 2.1 grams of light yellow crystals having a melting range of 146-147° C. NMR analysis confirmed the product to be 3(4-methylphenyl)-3-(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran.
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